2-Amino-2-(4-isopropylphenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

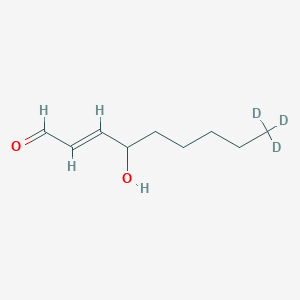

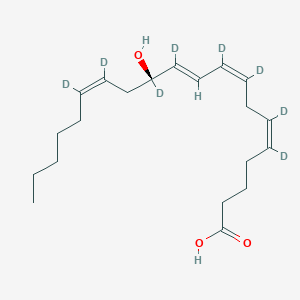

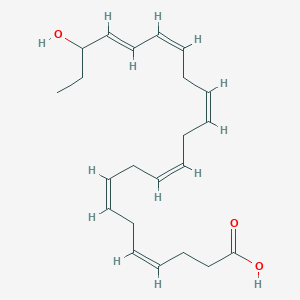

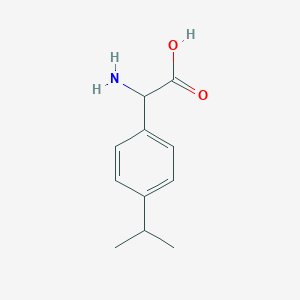

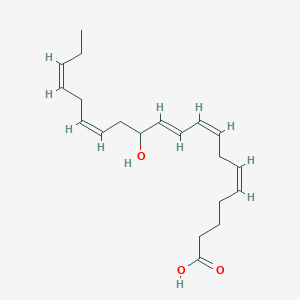

2-Amino-2-(4-isopropylphenyl)acetic acid is a compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 . It is used in research .

Synthesis Analysis

The synthesis of amino acids like this compound can be achieved through various methods. One common method involves the α bromination of a carboxylic acid by treatment with Br2 and PBr3, followed by SN2 substitution of the α-bromo acid with ammonia . Another method is the amidomalonate synthesis, which involves the conversion of diethyl acetamidomalonate into an enolate ion by treatment with base, followed by SN2 alkylation with a primary alkyl halide .Molecular Structure Analysis

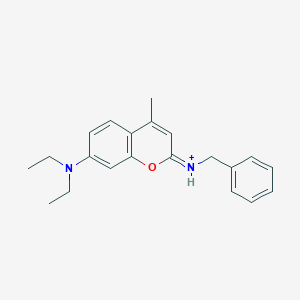

The molecular structure of this compound consists of an amine group, a carboxyl group, and a side chain with an isopropylphenyl group .Chemical Reactions Analysis

Amines like this compound can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Another reaction is the Hofmann elimination, an E2 reaction that converts an amine into an alkene .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3, a boiling point of 320.2±30.0 °C at 760 mmHg, and a molecular refractivity of 55.1±0.3 cm3 .科学的研究の応用

Poly(amido-amine)s Carrying Primary Amino Groups as Side Substituents

Poly(amido-amine)s with primary amino groups as side substituents have been synthesized by polyaddition reactions. These polymers are suitable as carriers for carboxylated drugs and can be labeled with fluorescent probes for proteins. This research indicates the potential use of 2-Amino-2-(4-isopropylphenyl)acetic acid derivatives in the development of nonviral vectors for drug delivery systems (Malgesini, Verpilio, Duncan & Ferruti, 2003).

Synthesis and Molecular Docking Analysis

This compound derivatives have been synthesized and analyzed for their structure and anticancer activity. This research emphasizes the compound's potential in the design of anticancer drugs, with a focus on targeting specific receptors like the VEGFr receptor (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar & Kant, 2018).

Synthesis of Triorganotin(IV) Complexes

The paper discusses the synthesis and characterization of triorganotin(IV) derivatives of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid. The research provides insights into the structural aspects and potential applications of these complexes in various chemical processes (Baul, Dutta, Rivarola, Butcher & Smith, 2002).

Antitumor Activities of Peptide Compounds

Synthesis and characterization of new peptide compounds with this compound structures have shown certain antitumor activities. These findings highlight the compound's relevance in developing new therapeutic agents (Hu, Yin, Ma & Morsali, 2008).

Antimicrobial Agents from Mannich Base

A study on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents indicates the potential antimicrobial properties of derivatives of this compound (Sah, Bidawat, Seth & Gharu, 2014).

特性

IUPAC Name |

2-amino-2-(4-propan-2-ylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHDNBNSZXJSDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396145 |

Source

|

| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126746-20-1 |

Source

|

| Record name | 2-amino-2-(4-isopropylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3(4-bromobenzoyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B163518.png)

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)